N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Descripción
The target compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-fluorophenyl group and at position 3 with an acetamide-linked 3,5-dimethylphenyl moiety. This structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (3,5-dimethylphenyl) substituents, which may influence its physicochemical properties and biological interactions.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-7-14(2)9-17(8-13)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-3-5-16(23)6-4-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBICPFYSOOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Molecular Formula : C23H22FN3O2S
- Molecular Weight : 421.51 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide may exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancer models.
- Antioxidant Activity : The presence of aromatic rings may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Modulation of Receptor Activity : The compound may interact with specific receptors, influencing neurotransmitter release and cellular responses.
Anticancer Activity
Studies have demonstrated that compounds structurally similar to N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exhibit significant anticancer activity:
- Cell Lines Tested : Various cancer cell lines including MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia) were used to evaluate the efficacy.
- Results : The compound inhibited cell proliferation with IC50 values ranging from 0.3 µM to 1.2 µM in these models .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against common pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Candida albicans | Significant Inhibition |
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies using MTT assays showed that treatment with the compound led to a dose-dependent decrease in cell viability among targeted cancer cell lines.
- Western Blot Analysis : Western blotting revealed downregulation of phospho-ERK1/2 levels post-treatment, indicating disruption of key signaling pathways involved in cancer progression .
- Xenograft Models : In vivo studies using xenograft models demonstrated that oral administration of the compound significantly reduced tumor growth compared to controls.
Comparación Con Compuestos Similares
Thieno[3,2-d]pyrimidinone Derivatives
Compounds sharing the thieno[3,2-d]pyrimidinone core but differing in substituents include:
Key Observations :
Heterocyclic Core Variations
Compounds with alternative fused-ring systems but similar acetamide side chains:
Key Observations :
- Quinazolinone (Compound 21b) and quinoline-4-one (Compound 9b) cores introduce different hydrogen-bonding motifs compared to the sulfur-containing thienopyrimidinone .
Substituent Effects on Acetamide Side Chains
Meta-substitution trends in acetamide-linked aromatic groups:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
